N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides This compound features a complex structure with a 3-methylphenyl group, a 4-phenyl-2-thienyl group, and a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved through the reaction of an appropriate acid chloride with an amine. For example, 3-methylphenylamine can react with 3-(4-phenyl-2-thienyl)-2-propenoyl chloride in the presence of a base such as triethylamine.
Cyclization and Functional Group Transformations: Depending on the specific synthetic route, additional steps may include cyclization reactions or functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide: can be compared with other amides that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
853348-16-0 |
---|---|
Molecular Formula |
C20H17NOS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(E)-N-(3-methylphenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C20H17NOS/c1-15-6-5-9-18(12-15)21-20(22)11-10-19-13-17(14-23-19)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b11-10+ |
InChI Key |
MUKRYUJJSFZXQE-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.